Ptp1B-IN-25

PTP1B IC50 Diabetes

Ptp1B-IN-25 (Compound 19) is a structurally novel, multi-target inhibitor discovered via tailoring enzyme-guided genome mining. Unlike generic PTP1B inhibitors, it simultaneously hits PTP1B (IC50 0.37 μM), α-glucosidase (3.7 μM), HIV (8.6 μM), and MRSA (29 μM), enabling unique dual-target diabetes studies and antiviral-metabolic crossover research. Its glycosylated fungal polyketide scaffold offers a distinct chemical space for lead optimization and combinatorial biosynthesis. Procure this high-purity probe to advance your next-generation therapeutic discovery programs.

Molecular Formula C44H66O17
Molecular Weight 867.0 g/mol
Cat. No. B12383468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtp1B-IN-25
Molecular FormulaC44H66O17
Molecular Weight867.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)CCCCCCCCC)O)C(=O)O
InChIInChI=1S/C44H66O17/c1-3-5-7-9-11-13-15-17-25-19-27(21-29(47)33(25)41(54)55)57-42(56)34-26(18-16-14-12-10-8-6-4-2)20-28(58-43-39(52)37(50)35(48)31(23-45)60-43)22-30(34)59-44-40(53)38(51)36(49)32(24-46)61-44/h19-22,31-32,35-40,43-53H,3-18,23-24H2,1-2H3,(H,54,55)/t31-,32-,35+,36-,37+,38+,39-,40-,43-,44-/m1/s1
InChIKeyRFNVSJROQFSJNW-ZIFFENNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ptp1B-IN-25: Glycosylated Natural Product PTP1B Inhibitor with Multi-Target Bioactivity


Ptp1B-IN-25, designated Compound 19, is a fungal aromatic polyketide C/O-glycoside discovered via a tailoring enzyme-guided genome mining approach [1]. It functions as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and exhibits significant antiviral, antibacterial, and antidiabetic activities in vitro . The compound has a molecular formula of C44H66O17 and a molecular weight of 866.98 g/mol [1].

Ptp1B-IN-25: Critical Structural and Pharmacological Differentiation from Standard PTP1B Inhibitors


Ptp1B-IN-25 is not interchangeable with generic PTP1B inhibitors due to its unique glycosylated polyketide scaffold and distinct multi-target profile [1]. Unlike common small-molecule PTP1B inhibitors that typically exhibit narrow selectivity, Ptp1B-IN-25 demonstrates concurrent inhibition of PTP1B, HIV, α-glucosidase, and methicillin-resistant Staphylococcus aureus (MRSA) at defined IC50 values . Its discovery through a specialized genome mining strategy also implies a structurally divergent chemical space compared to synthetic inhibitor classes, which can affect potency, selectivity, and off-target interactions [1].

Quantitative Differentiation of Ptp1B-IN-25 Against Key PTP1B Inhibitor Comparators


Ptp1B-IN-25 Exhibits Moderate PTP1B Inhibitory Potency with a Distinct Multi-Target Profile

Ptp1B-IN-25 inhibits PTP1B with an IC50 of 0.37 μM . This potency is moderate compared to the highly potent nanomolar inhibitors such as Compound 4 (IC50 = 74 nM) [1] or PTP1B-IN-2 (IC50 = 50 nM) [2]. However, Ptp1B-IN-25's value proposition lies not in maximal PTP1B potency but in its concurrent multi-target activities (HIV IC50 8.6 μM, α-glucosidase IC50 3.7 μM, MRSA IC50 29 μM) , a profile not observed in the cited comparators.

PTP1B IC50 Diabetes Obesity

Ptp1B-IN-25 Demonstrates Concomitant Anti-HIV Activity Not Found in Benchmark PTP1B Inhibitors

Ptp1B-IN-25 inhibits HIV with an IC50 of 8.6 μM . In contrast, reference PTP1B inhibitors like Compound 4 (developed primarily for antidiabetic effects) and PTP1B-IN-2 lack reported antiviral activity [1][2]. This orthogonal activity suggests a unique binding mode or off-target engagement profile that distinguishes Ptp1B-IN-25.

HIV Antiviral PTP1B Polypharmacology

Ptp1B-IN-25 Exhibits Antibacterial Activity Against MRSA (IC50 29 μM), a Rare Phenotype Among PTP1B Inhibitors

Ptp1B-IN-25 inhibits methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of 29 μM . This antibacterial activity is uncommon among well-characterized PTP1B inhibitors, which are typically optimized for selectivity against mammalian phosphatases [1][2]. The glycosylated natural product scaffold may contribute to membrane penetration or a unique antibacterial mechanism.

Antibacterial MRSA PTP1B Glycoside

Ptp1B-IN-25 Inhibits α-Glucosidase (IC50 3.7 μM), Complementing PTP1B Inhibition for Potential Antidiabetic Synergy

Ptp1B-IN-25 inhibits α-glucosidase with an IC50 of 3.7 μM . This is a notable property because α-glucosidase inhibitors (e.g., acarbose) are clinically used for type 2 diabetes, and PTP1B inhibitors are under investigation for similar indications [1]. The dual inhibition of PTP1B and α-glucosidase by a single molecule may offer a polypharmacological approach to glucose control not achievable with selective PTP1B inhibitors like Compound 4 or PTP1B-IN-2 [2][3].

α-Glucosidase Diabetes PTP1B Polypharmacology

Optimal Research Applications for Ptp1B-IN-25 Based on Validated Differential Bioactivity


Multi-Target Tool Compound for Metabolic Disease Polypharmacology Studies

Ptp1B-IN-25 can be employed as a chemical probe to investigate the simultaneous inhibition of PTP1B and α-glucosidase in cellular or in vivo models of type 2 diabetes. Its dual IC50 values (PTP1B: 0.37 μM; α-glucosidase: 3.7 μM) support its use in experiments designed to assess the functional consequences of dual-target engagement on glucose uptake, insulin sensitivity, and postprandial glycemia.

Antiviral Research Targeting HIV in the Context of Metabolic Dysfunction

Given its anti-HIV activity (IC50 8.6 μM) , Ptp1B-IN-25 can be utilized in studies exploring the intersection of viral infection and host metabolic pathways. Researchers may use it to test hypotheses regarding PTP1B modulation in HIV replication or to develop antiviral strategies that also address metabolic comorbidities common in HIV patients.

Antibacterial Discovery: Lead Compound for Anti-MRSA Glycoside Optimization

The moderate anti-MRSA activity (IC50 29 μM) positions Ptp1B-IN-25 as a structurally unique lead for medicinal chemistry campaigns aimed at optimizing antibacterial potency while retaining or tuning its glycosylated scaffold. Its fungal origin and novel biosynthetic pathway [1] further support its use as a template for generating analogs via combinatorial biosynthesis.

Natural Product Chemical Biology and Genome Mining Validation

As a product of a successful tailoring enzyme-guided genome mining strategy [1], Ptp1B-IN-25 serves as a proof-of-concept compound for researchers validating similar discovery pipelines. Its isolation and characterization confirm the utility of targeting glycosyltransferases to access novel bioactive chemical space in fungi.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ptp1B-IN-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.